![molecular formula C19H23N5OS B2698598 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide CAS No. 893928-98-8](/img/structure/B2698598.png)
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide
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Overview
Description
The compound “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield of the final product is reported to be 62% . The synthetic pathway to obtain the compound is reported in various schemes .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 1H NMR (CDCl3, 400 MHz) and LC-MS. The 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include oxidation and displacement reactions . The thiomethyl group of an intermediate compound was oxidized using m-chloroperbenzoic acid in anhydrous CHCl3 at room temperature .Physical And Chemical Properties Analysis
The compound is a yellow liquid . The 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons in the molecule .Scientific Research Applications
Anticancer Properties
The compound exhibits promising anticancer activity due to its structural features. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration of its potential as a targeted therapy is warranted .
Antimicrobial and Antibacterial Activity
“2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide” has demonstrated potent antimicrobial and antibacterial effects. It inhibits the growth of pathogenic bacteria and fungi, making it a candidate for novel antimicrobial agents. Researchers are investigating its mode of action and potential clinical applications .
Anti-inflammatory and Analgesic Properties
Studies have highlighted the compound’s anti-inflammatory and analgesic effects. It modulates inflammatory pathways, reduces cytokine production, and alleviates pain. Researchers are exploring its use in chronic inflammatory conditions and pain management .
Calcium Channel Antagonism
The compound interacts with calcium channels, affecting intracellular calcium levels. This property may have implications for cardiovascular health, neuroprotection, and smooth muscle relaxation. Investigations into its specific targets and therapeutic applications are ongoing .
Potential Diuretic and Potassium-Sparing Effects
Early studies suggest that the compound may influence renal function by promoting diuresis and sparing potassium. Researchers are evaluating its safety and efficacy as a diuretic agent .
Tyrosine Kinase Inhibition
The compound’s structure hints at potential tyrosine kinase inhibition. Tyrosine kinases play crucial roles in cell signaling and cancer progression. Researchers are exploring its selectivity and efficacy against specific kinases .
Antileishmanial Activity
Preliminary data indicate that the compound exhibits antileishmanial effects, making it relevant for treating leishmaniasis. Further studies are needed to optimize its pharmacokinetics and assess its clinical utility .
Antituberculostatic Potential
Researchers have investigated the compound’s activity against Mycobacterium tuberculosis. It shows promise as an adjunct therapy for tuberculosis, but more extensive studies are required .
Future Directions
The compound has shown promising results as a CDK2 inhibitor, making it a potential candidate for further investigations in cancer treatment . It has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-5-23(6-2)17(25)11-26-19-15-10-22-24(18(15)20-12-21-19)16-8-7-13(3)9-14(16)4/h7-10,12H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBELCKMHMDLGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide |
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